N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-phenylpropanamide
描述
This compound is a structurally complex tricyclic molecule featuring a fused bicyclic core with two sulfur atoms (3,10-dithia), two nitrogen atoms (5,12-diaza), and a methyl substituent at the 11-position.
属性
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c1-11-19-16-14(23-11)9-8-13-17(16)24-18(20-13)21-15(22)10-7-12-5-3-2-4-6-12/h2-6,8-9H,7,10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGBVPJYTFJHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-phenylpropanamide can be achieved through various synthetic routes. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, followed by stirring at 50°C for 1 hour . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
化学反应分析
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-phenylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include ethanol as a solvent, piperidine as a catalyst, and chloroacetyl chloride for further reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-phenylpropanamide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to the death of the bacterial cells.
相似化合物的比较
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
常见问题
What synthetic strategies are recommended for preparing this compound, and what are common optimization challenges?
Classification : Basic
Answer :
The synthesis involves multi-step cyclization reactions to construct the tricyclic core. Key steps include:
- Core formation : Cyclization of sulfur-containing precursors (e.g., dithiolanes) with nitrogen-rich reagents under controlled temperatures (70–90°C) .
- Functionalization : Chlorination or amidation of the benzamide moiety using agents like thionyl chloride or coupling reagents (e.g., EDC/HOBt) .
Optimization challenges : - Byproduct formation : Monitor reaction intermediates via HPLC to isolate the target compound.
- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to address racemization during cyclization .
How can structural ambiguities in this compound be resolved using crystallographic methods?
Classification : Advanced
Answer :
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is critical:
- Data collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Refinement : Apply SHELXL-97 for least-squares refinement, addressing disorder in the dithia-diaza ring via constraints (e.g., DFIX commands) .
- Validation : Cross-check with PLATON to identify missed symmetry (e.g., twinning) and validate hydrogen bonding networks .
What experimental designs are suitable for investigating its potential enzyme inhibition mechanisms?
Classification : Advanced
Answer :
- Kinetic assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (Kd) with target enzymes like kinases .
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions between the tricyclic core and enzyme active sites. Validate with mutagenesis studies .
- SAR studies : Synthesize analogs (e.g., substituent variations on the benzamide group) to correlate structural features with inhibitory potency .
How should researchers address contradictions in reported biological activity data for this compound?
Classification : Advanced
Answer :
- Meta-analysis : Compile datasets from multiple studies (e.g., IC50 values against cancer cell lines) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
- Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal validation : Confirm activity via alternative methods (e.g., SPR for binding kinetics vs. cell viability assays) .
What computational methods are effective for predicting its reactivity in substitution reactions?
Classification : Basic
Answer :
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map nucleophilic substitution pathways (e.g., chlorine displacement by amines) .
- Solvent modeling : Include implicit solvent models (e.g., PCM for DMSO) to simulate reaction environments .
- Transition-state analysis : Identify energy barriers using QM/MM approaches to predict regioselectivity .
How does this compound compare structurally and functionally to its analogs?
Classification : Basic
Answer :
- Key analogs :
- Functional differences :
- The dithia-diaza core in the target compound improves π-stacking with aromatic enzyme residues vs. mono-thia analogs .
What strategies mitigate instability during storage or handling?
Classification : Basic
Answer :
- Storage : Lyophilize and store under argon at -80°C to prevent oxidation of sulfur moieties .
- Handling : Use anhydrous solvents (e.g., THF, DMF) for reactions to avoid hydrolysis of the amide bond .
- Stability assays : Monitor degradation via LC-MS over 48-hour intervals under varying pH (4–9) .
How can AI-driven tools enhance research on this compound’s applications?
Classification : Advanced
Answer :
- Retrosynthesis : Apply IBM RXN for Chemistry or Chematica to propose novel synthetic routes .
- High-throughput screening : Implement AI platforms (e.g., Atomwise) to predict biological targets from structural fingerprints .
- Process optimization : Use COMSOL Multiphysics with ML algorithms to model reaction kinetics and scale-up parameters .
What crystallographic software settings are critical for refining its complex tricyclic structure?
Classification : Advanced
Answer :
- SHELX parameters :
- Validation : Use Coot for real-space refinement of disordered sulfur atoms .
How can theoretical frameworks guide mechanistic studies of its bioactivity?
Classification : Advanced
Answer :
- Density Functional Theory (DFT) : Model charge transfer interactions between the compound’s π-system and heme groups in cytochrome P450 enzymes .
- Molecular Dynamics (MD) : Simulate binding/unbinding events (e.g., with GROMACS) to estimate residence time on target proteins .
- QSPR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gap) with cytotoxicity data to prioritize analogs .
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